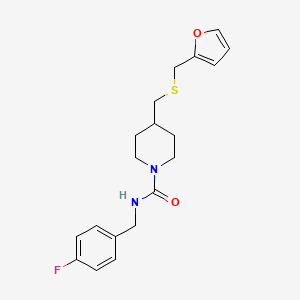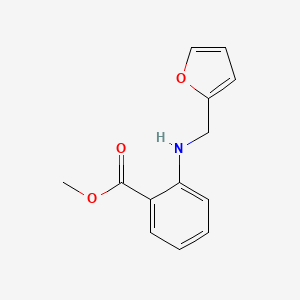![molecular formula C16H19NO3 B2555308 6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 847338-99-2](/img/structure/B2555308.png)
6-ethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is a molecular entity with the formula C16H19NO3 . It is a type of 2H/4H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, such as “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one”, has been a subject of significant interest in the pharmaceutical sector . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis
The molecular structure of “6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one” is characterized by a fusion of a benzene nucleus with a dihydropyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Aplicaciones Científicas De Investigación
Synthesis and DNA-PK Inhibition
One key application of chromenone derivatives, closely related to 6-Ethyl-4-(morpholin-4-ylmethyl)chromen-2-one, is in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), crucial in the DNA repair process. This application is highlighted by the development of efficient synthetic routes for chromenone derivatives that serve as intermediates in creating potent DNA-PK inhibitors. These compounds, like NU7441, demonstrate significant potential in enhancing the effects of radiotherapy and chemotherapy by targeting DNA repair mechanisms in cancer cells (Aristegui et al., 2006), (Hardcastle et al., 2005).
Organic Synthesis and Catalysis
Chromenone compounds are also pivotal in organic synthesis, showcasing versatility in reactions like the one-pot multicomponent synthesis in water, which highlights the eco-friendly approach by reducing the use of hazardous materials and simplifying the process (Heravi et al., 2011). This methodology emphasizes the importance of such compounds in developing sustainable chemical processes.
Neuroprotective and Enzyme Inhibition
Further, novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects and enzyme inhibitory activity. These compounds have shown promising results against acetylcholinesterase (AChE) and butylcholinestrase (BuChE), with significant implications in treating neurodegenerative diseases like Alzheimer's (Sameem et al., 2017).
Material Science Applications
In material science, morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration. These hydrogels demonstrate stimuli-responsive properties towards pH, showcasing their potential in environmental remediation by capturing and retaining lead ions from aqueous solutions (Kawalec et al., 2013).
Direcciones Futuras
Given the versatile biological profiles of 2H/4H-chromenes, there is significant interest in the synthesis of heterocycle-incorporated chromene derivatives as potential scaffolds in the pharmaceutical sector . Future research may focus on developing more potent, new, and safe synthetic methodologies for chromene derivatives .
Propiedades
IUPAC Name |
6-ethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-12-3-4-15-14(9-12)13(10-16(18)20-15)11-17-5-7-19-8-6-17/h3-4,9-10H,2,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIWVBOXYCTYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methanesulfonylphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide](/img/structure/B2555225.png)
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2555226.png)
![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)


![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
